1,2,2,2-Tetrachloroethanol
Description
Historical Context and Research Significance of Tetrachloroethanol Compounds
The historical context of tetrachloroethanol compounds is deeply rooted in the industrial revolution and the subsequent proliferation of chlorinated solvents. The parent compound, 1,1,2,2-tetrachloroethane (B165197), was first synthesized in 1836 by the French chemist Auguste Laurent. wikipedia.org From the 1910s, 1,1,2,2-tetrachloroethane saw extensive use as an industrial solvent, particularly in the production of cellulose (B213188) acetate, paint removers, varnishes, and for degreasing metals. wikipedia.orgiarc.fr It was also a key intermediate in the synthesis of other widely used chemicals like trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene. wikipedia.orgepa.govtpsgc-pwgsc.gc.ca
The research significance of 1,1,2,2-tetrachloroethanol (B12680048) emerged as scientists began to investigate the metabolic pathways of these chlorinated solvents in biological systems. Studies revealed that 1,1,2,2-tetrachloroethane is biotransformed in the body, with 1,1,2,2-tetrachloroethanol being one of the resulting metabolites. iarc.frresearchgate.net The metabolic process often involves cytochrome P450 enzymes. iarc.frnih.gov Understanding the formation and subsequent fate of metabolites like 1,1,2,2-tetrachloroethanol is crucial for elucidating the mechanisms of toxicity of the parent compounds. As the use of 1,1,2,2-tetrachloroethane declined sharply due to its recognized toxicity, research focus shifted towards its environmental impact and the bioremediation of contaminated sites, where its metabolites continue to be of academic interest. wikipedia.orgepa.govtpsgc-pwgsc.gc.ca
Nomenclature and Isomeric Considerations within the Tetrachloroethanol Family
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1,2,2-tetrachloroethanol. nih.gov This name precisely describes its chemical structure: a two-carbon ethanol (B145695) backbone where four hydrogen atoms have been substituted by chlorine atoms, with two chlorine atoms on each carbon.
Within the tetrachloroethanol family, isomerism is a key consideration. Isomers are molecules that have the same molecular formula but a different arrangement of atoms. cognitoedu.org The molecular formula for tetrachloroethanol is C₂H₂Cl₄O. nih.gov Besides 1,1,2,2-tetrachloroethanol, the other primary structural isomer is 1,1,1,2-tetrachloroethanol. This isomer differs in the placement of the chlorine atoms on the carbon chain.
Just as 1,1,2,2-tetrachloroethanol is a metabolite of 1,1,2,2-tetrachloroethane, its isomer, 1,1,1,2-tetrachloroethanol, is a metabolite of 1,1,1,2-tetrachloroethane. nih.gov The study of these distinct metabolic pathways is important in toxicological research, as the different structures can lead to different biological activities and toxic potencies. cdc.gov
Interactive Table: Isomers of Tetrachloroethanol and Their Parent Compounds
| Property | 1,1,2,2-Tetrachloroethanol | 1,1,1,2-Tetrachloroethanol |
| IUPAC Name | 1,1,2,2-tetrachloroethanol nih.gov | 1,1,1,2-tetrachloroethanol |
| Molecular Formula | C₂H₂Cl₄O nih.gov | C₂H₂Cl₄O |
| Parent Compound | 1,1,2,2-Tetrachloroethane iarc.fr | 1,1,1,2-Tetrachloroethane nih.gov |
| Metabolic Pathway | Metabolite of 1,1,2,2-tetrachloroethane via oxidation. iarc.fr | Metabolite of 1,1,1,2-tetrachloroethane. nih.gov |
| CAS Number | 1934530-59-2 nih.gov | 76336-39-9 (unspecified stereochemistry) |
Overview of Current Research Trajectories and Academic Relevance
Current academic research involving 1,1,2,2-tetrachloroethanol is largely concentrated in the fields of environmental science and toxicology. A significant research trajectory is the study of bioremediation strategies for groundwater and soil contaminated with chlorinated aliphatic hydrocarbons. frontiersin.org Research has explored aerobic cometabolism as a potential method to degrade 1,1,2,2-tetrachloroethane, where 1,1,2,2-tetrachloroethanol is a hypothesized intermediate in the oxidative pathway. researchgate.net
The academic relevance of 1,1,2,2-tetrachloroethanol is also tied to ongoing toxicological investigations. It is studied in the context of the metabolic activation of its parent compound. For instance, research has investigated the complex biotransformation of 1,1,2,2-tetrachloroethane, identifying metabolites such as dichloroacetic acid, trichloroethanol, and trichloroacetic acid, with pathways potentially involving 1,1,2,2-tetrachloroethanol. iarc.fr These studies are essential for understanding the carcinogenic and other toxic effects observed for the parent chlorinated solvents. nih.gov
Furthermore, the broader academic trend of moving towards "greener" chemistry has led to a general decline in the use of chlorinated solvents, which indirectly influences the research landscape. worktribe.com However, the legacy of contamination ensures that the study of these compounds and their degradation products, including 1,1,2,2-tetrachloroethanol, remains relevant for environmental monitoring and remediation technologies. ocwd.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,2-tetrachloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(7)2(4,5)6/h1,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBAYVSFSVYLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857369-67-6 | |
| Record name | 1,2,2,2-Tetrachloroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857369676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,2,2-TETRACHLOROETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GE940B2F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Chemical Transformations Involving 1,1,2,2 Tetrachloroethanol
Direct Synthesis Approaches to 1,2,2,2-Tetrachloroethanol
The synthesis of this compound is centered on the reactivity of key chlorinated hydrocarbons, most notably chloral (B1216628) (trichloroacetaldehyde).
The direct synthesis of this compound logically begins with C2 chlorinated feedstocks. The most prominent and chemically sound precursor is chloral (Cl₃C-CHO), a commodity chemical produced by the chlorination of ethanol (B145695) or acetaldehyde. nih.gov The structure of this compound corresponds to the formal addition of hydrogen chloride (HCl) across the carbonyl group of chloral. This transformation represents a primary route to the target alcohol.
While the outline specifies an exploration of phosphorus chlorides, it is critical to note that reagents like phosphorus pentachloride (PCl₅) are typically employed for the opposite transformation: the conversion of hydroxyl groups into chlorides. Research on related (trichloromethyl)carbinols confirms that their reaction with PCl₅ leads to the replacement of the -OH group with a -Cl atom, rather than the formation of an alcohol.
Therefore, the most viable synthetic strategy involves the use of chlorinated hydrocarbons where chloral is the key intermediate, reacting with a source of hydrogen chloride.
The preparation of this compound from chloral and hydrogen chloride is a reaction that requires careful control of conditions to ensure high yield and prevent side reactions. The optimization of this process involves several key parameters, which can be extrapolated from related chemical transformations, such as the formation of chloral hydrate (B1144303). google.com
Key parameters for the optimization of the synthesis of this compound are outlined in the table below.
| Parameter | Condition/Reagent | Rationale for Optimization |
|---|---|---|
| Catalyst | Lewis Acids (e.g., AlCl₃, ZnCl₂) or Brønsted Acids (e.g., H₂SO₄) | The carbonyl group of chloral is activated by protonation or coordination to a Lewis acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the chloride ion. The choice and concentration of the catalyst are crucial to balance reaction rate with the potential for side reactions like polymerization. |
| Temperature | Low (-10 °C to 10 °C) | The reaction is typically exothermic. Maintaining low temperatures helps to control the reaction rate, minimize the formation of undesired byproducts, and shift the equilibrium towards the product, as the reaction is often reversible. google.com |
| Solvent | Inert Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether) | A solvent that can dissolve the reactants but does not participate in the reaction is ideal. Protic solvents like water or alcohols would compete with the chloride ion as nucleophiles, leading to the formation of chloral hydrate or hemiacetals. |
| Pressure | Atmospheric to Moderate Pressure | If using gaseous hydrogen chloride, conducting the reaction under moderate pressure can increase the concentration of HCl dissolved in the solvent, thereby accelerating the reaction rate according to Le Châtelier's principle. |
Functionalization and Derivative Synthesis via this compound
The hydroxyl group of this compound is a key site for chemical modification, allowing for its conversion into a variety of functional derivatives, most notably esters.
A significant application of this compound is its use as an alcohol component in esterification reactions. A specific example is its reaction with butyric acid to form Butyric acid, 1,2,2,2-tetrachloroethyl ester. ontosight.ai This compound belongs to the class of esters and is of interest for its potential applications in agrochemicals and as an intermediate in further chemical syntheses. ontosight.ai
The synthesis is achieved through the direct reaction of this compound with butyric acid, typically in the presence of an acid catalyst. ontosight.ai
| Reactant | Chemical Structure | Role |
|---|---|---|
| This compound | Cl₃C-CH(OH)Cl | Alcohol |
| Butyric Acid | CH₃CH₂CH₂COOH | Carboxylic Acid wikipedia.org |
| Product | ||
| Butyric acid, 1,2,2,2-tetrachloroethyl ester | CH₃CH₂CH₂COOCH(Cl)CCl₃ | Ester ontosight.ai |
The esterification of this compound with butyric acid typically proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves several equilibrium steps:
Protonation of the carbonyl oxygen of butyric acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the hydroxyl oxygen of this compound on the activated carbonyl carbon.
Proton transfer to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).
Elimination of water and deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product.
A critical aspect of this reaction is its stereoselectivity. The alcohol, this compound, possesses a chiral center at the carbon atom bearing the hydroxyl group (C-1). In the Fischer esterification mechanism, the alcohol acts as a nucleophile, and the C-O bond of the alcohol is not broken during the reaction. Consequently, the reaction proceeds with retention of configuration at the chiral center. If an enantiomerically pure sample of this compound is used, the resulting ester will also be enantiomerically pure, with the same relative stereochemistry at the C-1 position.
This compound as an Intermediate in Complex Organic Reactions
Beyond simple esterification, this compound serves as a valuable precursor to highly functionalized intermediates used in complex organic synthesis. The 1,2,2,2-tetrachloroethyl group can act as a protecting or activating moiety, leveraging the unique chemical properties imparted by the four chlorine atoms.
For instance, derivatives of this compound are employed in the synthesis of important pharmaceutical and biochemical compounds. Research has demonstrated the preparation of active esters of N-protected amino acids using 1,2,2,2-tetrachloroethyl carbonates, facilitating peptide synthesis. acs.org Furthermore, a related derivative, (+/-)-1,2,2,2-tetrachloroethyl chloroformate, is used in the synthesis of the antineoplastic agent Doxorubicin and metabolites of Docetaxel. chemicalbook.com
These examples highlight that this compound is not an end-product but rather a foundational building block. Its conversion into carbonates, chloroformates, and esters provides reagents that enable challenging transformations in medicinal chemistry and materials science. ontosight.ai The related chlorinated hydrocarbon, 1,1,2,2-tetrachloroethane (B165197), is also widely used as a chemical intermediate, underscoring the utility of polychlorinated ethane (B1197151) frameworks in industrial synthesis. epa.govchemicalbook.comcdc.gov
Role in the Alcoholysis of Trichloroacetyl Chloride
The alcoholysis of trichloroacetyl chloride with butanol in a carbon tetrachloride solvent has been a subject of detailed kinetic studies. researchgate.netresearchgate.net This reaction is notable for its reversible nature and the formation of intermediate compounds, one of which is 1,1,2,2-tetrachloroethanol (B12680048). researchgate.netresearchgate.net The other key intermediate formed during this process is 1-butoxy-1,2,2,2-tetrachloroethanol. researchgate.netresearchgate.net
The reaction system involving an acid chloride and an alcohol is complex, often involving the formation of various hydrogen-bonded complexes. researchgate.net The study of the kinetics of this reaction has been successfully carried out using methods such as dielcometry and IR spectroscopy, which allow for the observation of unstable intermediate compounds. researchgate.net
Elucidation of Reaction Kinetics and Pathway Analysis of Intermediate Formation
Kinetic studies of the alcoholysis of trichloroacetyl chloride with butanol have revealed that the reaction proceeds through the formation of intermediates. researchgate.netresearchgate.net The process is understood to be reversible. researchgate.netresearchgate.net A kinetic model for reactions in acid chloride-alcohol systems has been developed, which includes the formation steps of various hydrogen-bonded complexes. researchgate.net
The rate constants of the reaction have been found to be dependent on the initial concentrations of the reactants in solvents like carbon tetrachloride and n-hexane. researchgate.net Dielcometry has proven to be a valuable technique for studying the kinetics of such reactions, as it allows for the tracking of changes in the system's capacity over time, which corresponds to the formation of unstable intermediates. researchgate.net For instance, in the reaction between trichloroacetyl chloride and butyl alcohol in a carbon tetrachloride medium at 20°C, this method was successfully employed to monitor the reaction kinetics. researchgate.net
Characterization of Related Intermediate Species (e.g., 1-Butoxy-1,2,2,2-tetrachloroethanol)
In a related study on the alcoholysis of butyryl chloride with butanol, the formation of analogous intermediates, 1-butoxy-1-chlorobutan-1-ol and 1,1-dichlorobutan-1-ol, was observed and studied using dielectrometry and IR spectroscopy. researchgate.net Similarly, the reaction of acetyl chloride and benzyl (B1604629) alcohol in carbon tetrachloride was found to involve the accumulation of an intermediate product like 1-alkoxy-1-chloroalkan-1-ol. researchgate.net The stability and accumulation of these intermediates are influenced by factors such as temperature and the initial concentrations of the reactants. researchgate.net
Iv. Computational Chemistry Investigations of 1,1,2,2 Tetrachloroethanol
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict a variety of properties, including heats of formation and electronic characteristics. frontiersin.org For molecules like 1,1,2,2-tetrachloroethane (B165197), DFT calculations can be used to determine key energetic data and to analyze electronic properties such as electrostatic surface potentials and frontier molecular orbitals, which are crucial for understanding the molecule's reactivity. frontiersin.orgnih.gov The accuracy of these predictions depends on the chosen functional and basis set. arxiv.org
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions for thermochemical properties like enthalpy of formation and spectroscopic parameters. For halogenated hydrocarbons, high-level ab initio calculations are instrumental in refining our understanding of their thermodynamic stability and in predicting spectroscopic signatures that can be compared with experimental measurements.
The 1,1,2,2-tetrachloroethane molecule can exist in two primary conformations due to rotation around the central carbon-carbon bond: trans (also known as antiperiplanar) and gauche (or synclinal). matec-conferences.org Computational studies have shown that the energy difference between these two conformers is very small, typically less than 1 kcal/mol. matec-conferences.org This slight energy difference means that the stable form under different conditions is heavily influenced by intermolecular interactions. matec-conferences.org
At ambient pressure, the crystalline state is composed of molecules in the gauche conformation, where directional chlorine-chlorine (Cl⋯Cl) interactions govern the molecular aggregation. researchgate.netrsc.org However, under high pressure (around 0.65 GPa), a phase transition occurs, and the more densely packed trans conformers become the stable form in a monoclinic crystal structure. matec-conferences.orgresearchgate.netrsc.org The exploration of the potential energy surface through computational methods helps to map these conformational changes and understand the mechanisms of transformation between different polymorphic phases. researchgate.net
| Property | Gauche (Synclinal) Conformer | Trans (Antiperiplanar) Conformer |
|---|---|---|
| Relative Energy | Slightly lower in some conditions | Slightly lower in other conditions |
| Stable Phase (Pressure) | Ambient Pressure | High Pressure (~0.65 GPa) |
| Key Intermolecular Interaction | Directional Cl⋯Cl contacts | Dense molecular packing |
| Crystal System (Stable Phase) | Orthorhombic | Monoclinic |
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For 1,1,2,2-tetrachloroethane, MD simulations require the development of accurate molecular force fields, which can be facilitated by resources like the Automated Topology Builder (ATB). uq.edu.au These simulations provide a molecular-level picture of the liquid state, revealing details about short-range order and intermolecular interactions, such as those involving chlorine atoms. researchgate.netnih.gov By simulating the behavior of many molecules together, MD can elucidate how conformational preferences (trans vs. gauche) influence the structure and properties of the liquid phase. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational chemistry offers powerful tools for predicting NMR chemical shifts. nih.govresearchgate.net Using QM methods like DFT, the chemical shifts for each possible conformer of a molecule can be calculated. nih.gov For 1,1,2,2-tetrachloroethane, this means calculating the expected ¹H and ¹³C NMR chemical shifts for both the trans and gauche forms. By comparing these predicted values with the experimentally measured spectrum, researchers can determine the dominant conformation of the molecule in solution. This approach, which quantifies the agreement between calculated and experimental data using statistical metrics, is a key component of modern conformational analysis. nih.gov
| Conformer | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Agreement |
|---|---|---|---|
| Gauche | [Hypothetical Value 1] | [Experimental Value] | [Statistical Measure] |
| Trans | [Hypothetical Value 2] | [Statistical Measure] |
This table illustrates the general methodology where calculated values for different conformers are compared against experimental data to determine the most likely structure in solution.
Vibrational Frequency Calculations and IR Spectra Simulation
Computational vibrational analysis is a cornerstone for interpreting and predicting the infrared (IR) spectrum of a molecule. This non-destructive analytical technique is predicated on the principle that chemical bonds vibrate at specific frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and a plot of this absorption versus frequency generates an IR spectrum, which serves as a unique molecular fingerprint.
Methodology
A theoretical IR spectrum for 1,1,2,2-tetrachloroethanol (B12680048) would be simulated using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). The process involves:
Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum.
Frequency Calculation: Once the optimized geometry is obtained, a frequency analysis is performed. This calculation determines the normal modes of vibration, which are the fundamental ways the atoms in a molecule can move collectively without inducing translation or rotation of the molecule as a whole. Each normal mode has a characteristic vibrational frequency.
IR Spectrum Simulation: For a vibrational mode to be "IR active," it must cause a change in the molecule's dipole moment. The computational software calculates the intensity of this absorption for each active mode. The final simulated spectrum is generated by plotting these frequencies and their corresponding intensities, often broadened with a mathematical function (e.g., Lorentzian or Gaussian) to resemble an experimental spectrum.
While a specific data table for 1,1,2,2-tetrachloroethanol is not available in the reviewed literature, a typical output from such a calculation would resemble the hypothetical table below, assigning calculated frequencies to specific types of bond vibrations.
Hypothetical Vibrational Mode Assignments for 1,1,2,2-Tetrachloroethanol
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) |
|---|---|
| O-H Stretch | 3650 |
| C-H Stretch | 3010 |
| C-C Stretch | 1100 |
| C-O Stretch | 1050 |
| C-Cl Stretch (asymmetric) | 820 |
| C-Cl Stretch (symmetric) | 750 |
| C-O-H Bend | 1300 |
| CH-Cl Bend | 1250 |
| C-C-Cl Bend | 400 |
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for 1,1,2,2-tetrachloroethanol.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that govern the reaction rate. Such studies provide a detailed, step-by-step understanding of how reactants are converted into products.
Methodology
Investigating a reaction mechanism, such as the degradation or oxidation of 1,1,2,2-tetrachloroethanol, involves several key computational steps:
Mapping the Potential Energy Surface (PES): The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. Reactants and products are located in energy minima on this surface. The reaction pathway connects these minima via a "mountain pass."
Locating Transition States: The highest point on the lowest-energy path between reactants and products is the transition state (TS). It represents the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to locate this specific geometry, which is a saddle point on the PES (a minimum in all directions except one, which is the reaction coordinate).
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for calculating the theoretical reaction rate constant, often using Transition State Theory (TST).
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.
Illustrative Example: Degradation of 1,1,2,2-Tetrachloroethane
While specific studies on 1,1,2,2-tetrachloroethanol are scarce, computational research on the related compound 1,1,2,2-tetrachloroethane provides a clear example of this methodology. Studies have investigated its atmospheric degradation initiated by hydroxyl (•OH) radicals and its reductive dechlorination in the environment. wikipedia.orgnist.gov
For instance, in the atmospheric oxidation pathway, a key step is the abstraction of a hydrogen atom from 1,1,2,2-tetrachloroethane by an •OH radical:
CHCl₂CHCl₂ + •OH → •CCl₂CHCl₂ + H₂O
Computational studies on this reaction would:
Model the reactants (CHCl₂CHCl₂ and •OH) and the products (the tetrachloroethyl radical and water).
Search for the transition state structure of the hydrogen abstraction step.
Calculate the activation energy for this step, which determines how fast the reaction proceeds in the atmosphere.
Compare this pathway to other potential reactions, such as chlorine abstraction, to determine the most likely degradation route.
Similarly, the reductive dechlorination of 1,1,2,2-tetrachloroethane has been studied computationally. nist.gov This process involves the stepwise removal of chlorine atoms. Computational results have shown that the initial transfer of an electron leads to the formation of a trichloroethyl radical, and the subsequent steps dictate the final products, such as trichloroethylene or dichloroethylene. nist.gov These computational models help explain the distribution of products observed in experimental degradation studies. nist.gov
These examples demonstrate how computational chemistry can be applied to elucidate complex reaction mechanisms and provide detailed energetic and structural information about transition states, offering insights that are often inaccessible through experimental means alone.
V. Emerging Research Directions and Future Perspectives for 1,1,2,2 Tetrachloroethanol
Synergistic Integration of Experimental and Computational Methodologies in Research
The convergence of experimental and computational chemistry offers a powerful paradigm for elucidating complex chemical phenomena that are difficult to decipher using one approach alone. rsc.orgnih.gov This synergy provides a more comprehensive understanding of reaction mechanisms, kinetics, and the environmental fate of chlorinated compounds.
A compelling example of this integrated approach is seen in studies of the reductive dechlorination of the closely related compound, 1,1,2,2-tetrachloroethane (B165197). researchgate.netnih.gov Experimental observations have shown that the reductive β-elimination of 1,1,2,2-tetrachloroethane yields a consistent product ratio of Z-1,2-dichloroethylene to E-1,2-dichloroethylene, regardless of the reductant used. researchgate.net While experiments identified this outcome, computational modeling was instrumental in explaining the underlying mechanism.
Computational results revealed that the 1,2,2-trichloroethyl radical intermediates, formed after the first electron transfer, are nearly identical in energy and exist in a rapid equilibrium. researchgate.netnih.gov This rapid equilibration, a detail challenging to observe experimentally, means that the initial conformation of the parent molecule does not dictate the final product distribution. Instead, applying Marcus theory demonstrated that the observed 2:1 product ratio is a reflection of the relative rates of the subsequent electron transfer steps to these two radical conformers. researchgate.net This integrated approach not only solved a specific mechanistic puzzle but also established a framework for predicting the transformation products of other chlorinated pollutants. researchgate.net Future research on 1,1,2,2-tetrachloroethanol (B12680048) would greatly benefit from such a combined strategy to predict its degradation pathways and reactivity.
Development of Novel Synthetic Strategies and Catalytic Processes for Tetrachloroethanol Derivatives
Advances in synthetic organic chemistry are continuously providing more efficient, selective, and sustainable methods for the preparation of complex molecules. For derivatives of 1,1,2,2-tetrachloroethanol, future research will likely focus on novel catalytic processes that minimize waste and maximize atomic economy.
Modern synthetic methodologies that could be adapted for creating derivatives of tetrachloroethanol include:
Catalytic Halogenation: Novel catalytic systems, such as those used for the chlorination of alcohols under Appel conditions with phosphine catalysts, offer mild and efficient routes to alkyl chlorides. organic-chemistry.org These methods avoid harsh reagents and provide high yields for a variety of substrates.
One-Pot Syntheses: The development of one-step procedures, such as the synthesis of 3-chloro-3-arylpropanols from styrenes and methylene diacetate, exemplifies the trend towards more streamlined and efficient synthetic pathways. metu.edu.tr
Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant metals like cobalt is a growing area of interest. For instance, chiral cobalt(III) complexes have been successfully used for the highly enantioselective synthesis of vicinal amino alcohols, demonstrating the potential for creating complex chiral building blocks with high precision. acs.orgacs.org
Catalytic Dehalogenation: Conversely, catalytic hydrodechlorination is a key transformation for both synthesis and remediation. Studies have shown that inexpensive materials, such as the industrial byproduct red mud, can effectively catalyze the hydrodechlorination of compounds like tetrachloroethylene, showcasing a sustainable approach to catalysis. nih.gov
The parent compound, 1,1,2,2-tetrachloroethane, is itself produced via catalytic processes and serves as a crucial intermediate in the manufacture of other widely used chlorinated solvents like trichloroethylene and tetrachloroethylene. nih.govcdc.gov This highlights the central role of catalysis in the lifecycle of chlorinated hydrocarbons.
Exploration of Advanced Analytical Techniques for In Situ Monitoring of Reactions
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetic profiles, the formation of transient intermediates, and the influence of process variables. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring are indispensable for acquiring this information in real-time. acs.orgspectroscopyonline.com Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, has emerged as a powerful tool for this purpose. mt.comwiley.com
In-situ FTIR and Raman spectrometers, such as ReactIR™ and ReactRaman™, enable scientists to track the progression of reactions by continuously measuring spectra from within the reactor. mt.com This provides a direct window into the reaction, revealing specific information about:
Reaction Kinetics: Determining reaction rates and orders.
Mechanisms and Pathways: Identifying and tracking reactive intermediates to elucidate the reaction mechanism. mt.com
Process Optimization: Understanding the influence of variables like temperature and catalyst loading on reaction performance. wiley.com
These techniques are applicable to a wide range of reactions relevant to the study of 1,1,2,2-tetrachloroethanol, including catalyzed reactions, halogenations, and flow chemistry. mt.com While both techniques provide complementary information about molecular vibrations, they have distinct advantages. FTIR is highly sensitive to changes in functional groups, whereas Raman is particularly adept at analyzing crystalline forms and reactions in heterogeneous systems. mt.comclairet.co.uk
| Feature | In-Situ FTIR (e.g., ATR) | In-Situ Raman |
|---|---|---|
| Principle | Measures the absorption of infrared light by molecular vibrations. | Measures the inelastic scattering of laser light by molecular vibrations. |
| Information Provided | Provides detailed information on functional groups, especially polar bonds (C=O, O-H). Excellent for "fingerprint" region analysis. mt.com | Provides information on molecular backbone structure and symmetry, especially for non-polar bonds (C-C, C=C). clairet.co.uk |
| Sampling | Typically uses an attenuated total reflection (ATR) probe inserted into the reaction; measures the liquid phase in direct contact with the probe. clairet.co.uk | Uses a non-contact probe that measures scattering from a focal point within the sample volume; can analyze liquids, slurries, and solids. clairet.co.uk |
| Strengths | Widely applicable, large databases of spectra, highly sensitive to concentrations in solution. | Excellent for heterogeneous reactions (catalysis, crystallization), aqueous solutions (water is a weak Raman scatterer), and polymorphism studies. mt.comclairet.co.uk |
| Limitations | Water is a strong IR absorber, which can interfere with measurements in aqueous systems. The probe can be fouled by solids. | Fluorescence from the sample can sometimes overwhelm the Raman signal. Less sensitive for some functional groups compared to FTIR. |
Theoretical Frameworks for Understanding Structure-Reactivity Relationships and Design Principles
Theoretical and computational chemistry provides the fundamental principles to understand and predict how a molecule’s structure dictates its reactivity. These frameworks are essential for designing new molecules and catalysts and for assessing the environmental impact of chemicals like 1,1,2,2-tetrachloroethanol.
Quantitative Structure-Activity Relationship (QSAR) models are a key theoretical tool. QSARs are mathematical models that relate the chemical structure of a compound to its physical properties, reactivity, or biological activity. nih.gov For classes of compounds like chlorinated alkanes, QSAR models have been successfully developed to predict important electronic properties, such as the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which is an indicator of a molecule's ability to accept electrons and thus its reactivity. researchgate.net Research has shown that the number of chlorine atoms is a primary descriptor contributing to the ELUMO of chlorinated alkanes, providing a predictive tool for assessing their reactivity. researchgate.net
Quantum Chemistry Methods , particularly Density Functional Theory (DFT), offer a more fundamental approach. DFT allows for the calculation of the electronic structure of molecules, enabling the prediction of reaction energies, activation barriers, and reaction pathways. stanford.edu This method has been widely applied to understand reactions involving halogenated compounds. For example, DFT studies have been used to:
Investigate the reaction mechanisms for the oxidation of ethanol (B145695) on palladium catalyst surfaces, revealing that the reaction is highly sensitive to the catalyst's surface structure. researchgate.net
Model the reductive dechlorination of chlorinated ethenes on iron surfaces, providing atomic-level insight into environmental remediation processes. zenodo.org
Calculate the interaction and adsorption energies of chlorine atoms on metal surfaces, which is fundamental to understanding corrosion and catalysis. elsevierpure.comresearchgate.net
By applying these theoretical frameworks, researchers can move from a descriptive to a predictive understanding of the chemistry of 1,1,2,2-tetrachloroethanol, enabling the rational design of new reactions and catalysts.
| Framework | Description | Application to Chlorinated Compounds |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate molecular descriptors (e.g., number of Cl atoms, molecular weight, electronic properties) with a specific activity or property. nih.govnih.gov | Predicting toxicity, environmental fate (e.g., partition coefficients), and electronic properties (e.g., ELUMO) for chlorinated alkanes and alkenes. researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | A quantum mechanical method for computing the electronic structure of molecules and materials. It can calculate geometries, reaction energies, and transition states. stanford.edu | Elucidating reaction mechanisms (e.g., dechlorination, oxidation), calculating activation energies, and modeling catalyst-substrate interactions. researchgate.netzenodo.org |
| Marcus Theory | A theory used to describe the rates of electron transfer reactions. It relates the reaction rate to the Gibbs free energy of reaction and a reorganization energy. | Explaining the product distribution in the reductive dechlorination of 1,1,2,2-tetrachloroethane by modeling the rates of electron transfer to radical intermediates. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting 1,2,2,2-Tetrachloroethanol in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for halogenated compounds. For aqueous samples (e.g., stormwater runoff), solid-phase extraction (SPE) followed by GC-MS with electron capture detection (ECD) is effective. Ensure calibration against certified reference standards, and account for matrix effects by spiking recovery experiments. USGS stormwater studies highlight the importance of method-specific reporting limits (RLs), which typically range from 0.2 µg/L for GC-ECD .
Q. What synthetic routes are employed for this compound?
- Methodological Answer : Halogenation of ethanol using chlorine gas under controlled conditions (e.g., UV light or radical initiators) is a common approach. Friedel-Crafts-type reactions may also be adapted, where chloroethanol derivatives are synthesized via electrophilic substitution. Solvent selection (e.g., non-polar media to minimize side reactions) and temperature control (20–40°C) are critical for yield optimization. Evidence from analogous halogenated ethanols supports the use of inert atmospheres to prevent oxidation .
Q. How is acute toxicity assessed for halogenated ethanols like this compound?
- Methodological Answer : In vitro assays using human hepatocyte cell lines (e.g., HepG2) are standard for evaluating cytotoxicity (IC50 values). Follow OECD Test Guideline 423 for acute oral toxicity in rodent models. Dose-response curves should account for metabolic activation using S9 liver fractions. ToxFAQs data for related compounds suggest prioritizing neurotoxicity and hepatotoxicity endpoints due to structural similarities .
Advanced Research Questions
Q. How can discrepancies in environmental concentration data across studies be resolved?
- Methodological Answer : Discrepancies often arise from varying RLs, analytical methods, or sampling protocols (e.g., grab vs. composite samples). Apply statistical normalization (e.g., z-score transformation) to harmonize datasets. For example, USGS and EPA studies used different RLs for 1,1,2,2-Tetrachloroethane, requiring weighted averaging for cross-comparison. Metadata transparency (e.g., method detection limits, sample preservation) is critical .
Q. What strategies optimize reaction yield and purity in synthesizing halogenated ethanols?
- Methodological Answer : Use kinetic vs. thermodynamic control: lower temperatures (≤30°C) favor selective chlorination at the β-position. Purification via fractional distillation or preparative HPLC reduces byproducts (e.g., trichloroethylene). Advanced characterization tools like <sup>13</sup>C NMR and high-resolution MS help identify trace impurities. Solvent choice (e.g., carbon tetrachloride) minimizes hydrolysis, as noted in Friedel-Crafts reaction studies .
Q. How do environmental fate models account for this compound’s biodegradation pathways?
- Methodological Answer : Aerobic biodegradation is modeled using EPI Suite’s BIOWIN3 algorithm, which predicts half-lives based on structural fragments. Anaerobic reductive dechlorination pathways (common in sediments) require soil/water partitioning coefficients (log Kow) and Henry’s Law constants. Experimental validation via microcosm studies with <sup>14</sup>C-labeled compounds is recommended, as applied to analogous chlorinated ethanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
